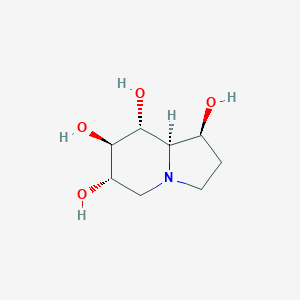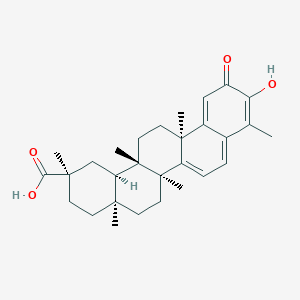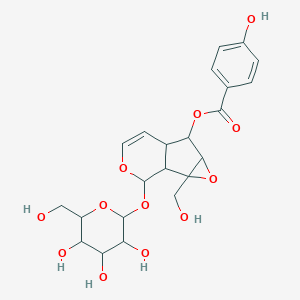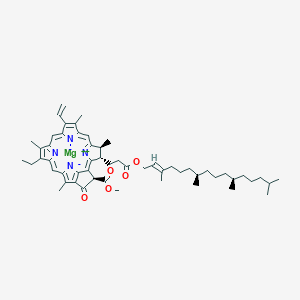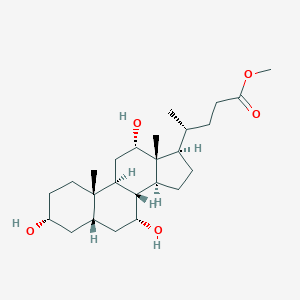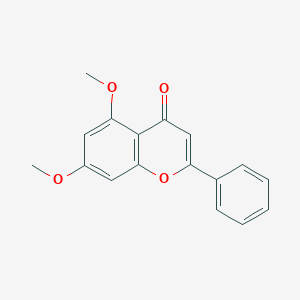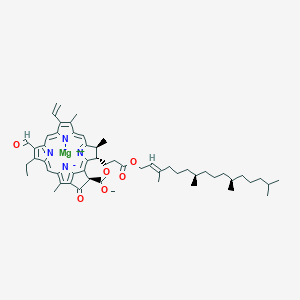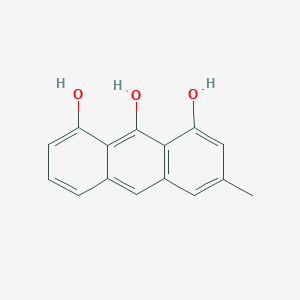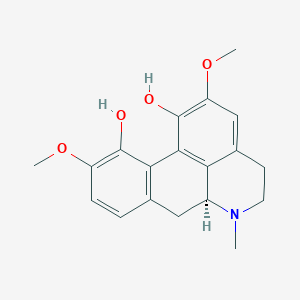
Corytuberine
描述
小檗碱是一种阿朴啡生物碱,分子式为C₁₉H₂₁NO₄。它是一种天然化合物,存在于多种植物中,特别是毛茛科植物。 小檗碱以其多样的药理作用而闻名,包括抗精神病、镇痛和潜在的抗癌活性 .
准备方法
合成路线和反应条件
小檗碱可以通过酶催化的分子内C-C酚偶联反应,从(S)-延胡索碱合成。 该反应需要NADPH和氧气,并被典型的细胞色素P450抑制剂抑制 . 合成途径包括将(S)-延胡索碱转化为(S)-小檗碱,然后进行进一步修饰以获得所需的化合物 .
工业生产方法
小檗碱的工业生产通常涉及从植物来源中提取和纯化该化合物。金丝桃的干燥根茎和其他相关物种通常用于此目的。 先进的生物技术方法,如微生物的代谢工程,也正在探索中,以更可持续和高效的方式生产小檗碱 .
化学反应分析
反应类型
小檗碱会发生各种化学反应,包括:
氧化: 小檗碱可以被氧化形成不同的衍生物。
还原: 还原反应可以改变小檗碱中存在的官能团。
取代: 取代反应可以将新的官能团引入小檗碱分子.
常用试剂和条件
小檗碱化学反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应条件通常涉及受控温度和pH值,以确保所需的转化 .
主要形成的产物
小檗碱化学反应形成的主要产物包括具有修饰药理性质的各种衍生物。 这些衍生物经常被研究以了解其潜在的治疗应用 .
科学研究应用
小檗碱具有广泛的科学研究应用,包括:
化学: 小檗碱用作合成其他复杂生物碱的前体。
生物学: 它被研究以了解其在植物代谢中的作用及其生物合成途径。
医学: 小檗碱表现出抗精神病、镇痛和潜在的抗癌活性,使其成为药理学研究的兴趣所在。
作用机制
小檗碱通过各种分子靶点和途径发挥作用。它作为多巴胺受体激动剂,靶向D1和D2受体。这种相互作用导致其抗精神病和镇痛活性。 此外,小檗碱抑制拓扑异构酶活性的能力使其具有潜在的抗癌特性 .
相似化合物的比较
小檗碱属于阿朴啡生物碱家族,其中包括延胡索碱、木香碱和罂粟碱等化合物。这些化合物具有相似的结构特征,但在药理活性方面有所不同。例如:
延胡索碱: 以其抗精神病和抗惊厥作用而闻名。
木香碱: 表现出抗氧化和抗炎活性。
罂粟碱: 用作止咳药,具有抗炎作用.
小檗碱独特的抗精神病、镇痛和潜在的抗癌活性使其与其他阿朴啡生物碱区别开来,使其成为进一步研究和开发的宝贵化合物。
属性
IUPAC Name |
(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(24-3)19(22)17-15(11)12(20)8-10-4-5-13(23-2)18(21)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFUDAOCYRYAKQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199649 | |
| Record name | Corytuberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517-56-6 | |
| Record name | (+)-Corytuberine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corytuberine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corytuberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CORYTUBERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YJ94A3D8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does corytuberine exert its antipsychotic-like effects?
A1: this compound, along with other aporphine alkaloids, exhibits neuroleptic-like effects by inhibiting exploratory rearing activity and inducing palpebral ptosis, catalepsy, and hypothermia in mice. [] These effects are comparable to those observed with haloperidol, a typical antipsychotic drug. [] While the precise mechanism remains unclear, it's speculated that this compound may interact with dopamine receptors in the brain.
Q2: Does this compound affect pain perception?
A2: Yes, this compound demonstrates antinociceptive properties. Studies show it reduces nociception in mice, as evidenced by its effects on the hot plate test and phenylquinone-induced writhing. [] Interestingly, unlike morphine's antinociceptive action, this compound's effect is resistant to both naloxone and yohimbine, suggesting involvement of mechanisms beyond opioid and adrenergic pathways. []
Q3: How does this compound compare to other aporphine alkaloids in its anti-stereotypic effects?
A3: Unlike most aporphine alkaloids like bulbocapnine, boldine, and glaucine that antagonize apomorphine and methylphenidate-induced stereotyped behavior, this compound displays pro-stereotypic effects. [] This difference highlights the unique pharmacological profile of this compound within the aporphine alkaloid family.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H21NO4, and its molecular weight is 327.37 g/mol.
Q5: Are there any spectroscopic techniques used to identify and characterize this compound?
A5: Yes, this compound has been characterized using various spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , , , , , ] These techniques provide detailed information about its structure, including the position of functional groups and stereochemistry.
Q6: How is this compound synthesized in plants?
A6: this compound biosynthesis involves a unique enzymatic reaction within the benzylisoquinoline alkaloid pathway. The enzyme CYP80G2, a cytochrome P450, catalyzes an intramolecular C-C phenol coupling of (S)-reticuline to yield (S)-corytuberine. [] This specific reaction is crucial for forming the aporphine skeleton characteristic of this compound.
Q7: In which plants is this compound found?
A7: this compound is present in various plant species, including Corydalis incisa [], Mahonia aquifolium [], Meconopsis cambrica [], Papaver orientale [], Papaver setigerum [], Fumaria densiflora [], Papaver argemone [], Aristolochia contorta [], Nelumbo nucifera [], Fissistigma oldhamii [], Dicranostigma leptopodum [], and Neolitsea konishii. [] This wide distribution suggests a potential ecological role for this compound in these plants.
Q8: What are the known pharmacological activities of this compound?
A8: this compound exhibits a diverse range of pharmacological activities, including:
- Antipsychotic-like effects: It inhibits exploratory behavior and induces catalepsy, potentially through interaction with dopamine receptors. []
- Anticonvulsant activity: It protects against seizures induced by certain convulsants like harman and picrotoxin, but not others like bicuculline and pentetrazol. []
- Antinociceptive properties: It reduces pain perception, possibly through non-opioid and non-adrenergic mechanisms. []
- Antioxidant activity: this compound displays potent free radical scavenging activity, comparable to ascorbic acid, potentially contributing to its therapeutic benefits. []
- Lipoxygenase inhibition: It inhibits lipoxygenase, an enzyme involved in inflammatory processes, suggesting potential for treating inflammatory conditions like psoriasis. []
Q9: How do structural modifications of this compound influence its activity?
A9: The presence and position of phenolic groups in this compound significantly impact its antiradical activity. [] Compounds with a higher number of phenolic groups generally exhibit stronger antioxidant properties. [] Modifications altering the free electron pair on the nitrogen atom might also affect its ability to inhibit lipid peroxidation. []
Q10: What is the significance of the aporphine skeleton in this compound's activity?
A10: The aporphine skeleton is crucial for this compound's interaction with biological targets. For instance, in its vasorelaxant properties, the aporphine structure is believed to be involved in interacting with alpha1-adrenoceptors and modulating calcium influx. [] Structural changes to this core scaffold could significantly alter its pharmacological profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


